molecular formula C7H4BrCl2F B1309267 2,3-Dichloro-6-fluorobenzyl bromide CAS No. 886497-51-4

2,3-Dichloro-6-fluorobenzyl bromide

Cat. No.: B1309267
CAS No.: 886497-51-4
M. Wt: 257.91 g/mol
InChI Key: RXHTVFRUZNHYSD-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorobenzyl bromide is an organic compound with the chemical formula C7H4BrCl2F. It is a halogenated benzyl bromide derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

2,3-Dichloro-6-fluorobenzyl bromide has several applications in scientific research, including:

Safety and Hazards

The safety data sheet for 2,3-Dichloro-6-fluorobenzyl bromide indicates that it is considered hazardous. It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target . Precautionary measures should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichloro-6-fluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a free radical reaction . In this process, a bromine atom is lost from the compound, leaving behind a radical that can remove a hydrogen atom from the benzylic position of the target molecule . This results in the formation of a new carbon-bromine bond at the benzylic position .

Biochemical Pathways

The interaction of this compound with its targets affects the biochemical pathways involving the benzylic position of aromatic compounds . The introduction of a bromine atom at the benzylic position can significantly alter the chemical properties of the target molecule, influencing its reactivity and interactions with other molecules .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the chemical structure and properties of the target molecules . By introducing a bromine atom at the benzylic position, the compound can influence the target molecule’s reactivity, potentially affecting its interactions with other molecules and its role in various biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species can affect the compound’s reactivity and the outcomes of its interactions with target molecules. Additionally, factors such as temperature and pH can influence the compound’s stability and its propensity to undergo the free radical reaction .

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-6-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The compound is known to react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. Additionally, it can alter the expression of genes involved in detoxification processes and cellular defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromide group in the compound acts as a leaving group, allowing the formation of a covalent bond with nucleophilic sites on enzymes and proteins. This modification can lead to changes in enzyme activity, either by inhibiting or activating the enzyme. The compound can also affect gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade over extended periods. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of the compound can lead to severe adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, resulting in covalent modifications. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. The localization of the compound can also influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-6-fluorobenzyl bromide can be synthesized by reacting 2,3-dichloro-6-fluorobenzyl alcohol with bromine. The specific preparation steps are as follows :

  • Dissolve 2,3-dichloro-6-fluorobenzyl alcohol in an appropriate organic solvent.
  • Add bromine reagent and stir the mixture thoroughly while heating.
  • After the reaction is complete, cool the mixture and purify the product through crystallization or other purification methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often with the addition of a base to facilitate the reaction.

    Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a substituted benzylamine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-6-fluorobenzyl bromide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity and selectivity in chemical reactions, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(bromomethyl)-1,2-dichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHTVFRUZNHYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396911
Record name 2,3-Dichloro-6-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-51-4
Record name 2,3-Dichloro-6-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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